tert-Butyl methyl(pent-3-en-1-yl)carbamate
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Overview
Description
tert-Butyl methyl(pent-3-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a pent-3-en-1-yl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(pent-3-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with methyl(pent-3-en-1-yl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually cooled to low temperatures, and the reagents are added slowly to prevent any side reactions. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(pent-3-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl methyl(pent-3-en-1-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protective group in peptide synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(pent-3-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using molecular docking and other computational techniques .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate: Another carbamate with a different substituent group.
tert-Butyl (3-(piperazin-1-yl)propyl)carbamate: A carbamate with a piperazine ring .
Uniqueness
tert-Butyl methyl(pent-3-en-1-yl)carbamate is unique due to its specific substituent groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
675880-33-8 |
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Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-pent-3-enylcarbamate |
InChI |
InChI=1S/C11H21NO2/c1-6-7-8-9-12(5)10(13)14-11(2,3)4/h6-7H,8-9H2,1-5H3 |
InChI Key |
FKVJTGRXPAOQFF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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